4-(Cyclopropylmethyl)-2-methoxyphenol
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Overview
Description
4-(Cyclopropylmethyl)-2-methoxyphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group at the fourth position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol and cyclopropylmethyl bromide.
Alkylation: Phenol undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Methoxylation: The resulting intermediate is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethyl-2-methoxycyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethyl)phenol: Lacks the methoxy group, which can significantly alter its chemical and biological properties.
2-Methoxyphenol (Guaiacol): Lacks the cyclopropylmethyl group, affecting its lipophilicity and potential biological activity.
4-Methyl-2-methoxyphenol: Substitutes a methyl group for the cyclopropylmethyl group, resulting in different steric and electronic effects.
Uniqueness
4-(Cyclopropylmethyl)-2-methoxyphenol is unique due to the combination of the cyclopropylmethyl and methoxy groups, which confer distinct steric and electronic properties. This combination can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-9(4-5-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZICCZPOUAYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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